Scientific Field: Cancer Research and Oncology
Results and Outcomes: Studies have shown that BMH-21 effectively inhibits rDNA transcription with an IC50 of 60 nM in A375 melanoma cells. The compound has demonstrated exceptional activity against various cancer cell types and has shown better efficacy than many FDA-approved cancer drugs in preclinical studies .
The compound's structure consists of several key features:
Benzo[g]pyrido[2,1-b]quinazoline core: This core structure is a bicyclic system containing fused benzene and pyridoquinazoline rings. This scaffold is known to be present in various bioactive molecules [].
12-oxo group: The presence of a carbonyl group (C=O) at the 12th position suggests the molecule might have ketone-like properties.
4-carboxamide group: A carboxamide group (CONH2) is attached at the 4th position. Carboxamides can participate in hydrogen bonding and form interactions with other molecules.
N-(2-(dimethylamino)ethyl) substituent: An amine group (NH2) linked to a two-carbon (ethyl) chain with two methyl groups (dimethylamino) is attached to the nitrogen atom at the 2nd position. This group likely contributes to the compound's polarity and potential interaction with biological systems.
There is no current information available on the specific synthesis or reactions involving this compound.
Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not available in public sources.
Due to the lack of research on this specific compound, its mechanism of action remains unknown. However, the presence of the benzo[g]pyrido[2,1-b]quinazoline core suggests potential for biological activity, as this scaffold has been explored in the development of kinase inhibitors []. The dimethylamino group might further enhance its interaction with biological targets, but this is purely speculative without experimental data.
Irritant